molecular formula C14H14O5 B12615815 6,8-Dimethoxy-3-(2-oxopropyl)-2H-1-benzopyran-2-one CAS No. 918639-44-8

6,8-Dimethoxy-3-(2-oxopropyl)-2H-1-benzopyran-2-one

Cat. No.: B12615815
CAS No.: 918639-44-8
M. Wt: 262.26 g/mol
InChI Key: BJPJLXWZMLOJNS-UHFFFAOYSA-N
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Description

6,8-Dimethoxy-3-(2-oxopropyl)-2H-1-benzopyran-2-one is a chemical compound belonging to the class of isocoumarins Isocoumarins are known for their diverse biological activities and are often derived from natural sources such as fungi and plants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethoxy-3-(2-oxopropyl)-2H-1-benzopyran-2-one typically involves the cyclodehydration of 2,3,4-trimethoxy-6-(2-oxopropyl)benzoic acid. This reaction is carried out using acetic anhydride in the presence of dry pyridine . The resulting product is then subjected to regioselective demethylation to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring that the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethoxy-3-(2-oxopropyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its hydroxy derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted isocoumarins, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6,8-Dimethoxy-3-(2-oxopropyl)-2H-1-benzopyran-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-Dimethoxy-3-(2-oxopropyl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphodiesterase, an enzyme involved in the regulation of cyclic adenosine monophosphate (cAMP) levels . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 6,8-Dihydroxy-3-methylisocoumarin
  • 6,8-Dihydroxy-7-methoxy-3-methylisocoumarin
  • 6,7,8-Trimethoxy-3-methylisocoumarin

Uniqueness

6,8-Dimethoxy-3-(2-oxopropyl)-2H-1-benzopyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

918639-44-8

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

6,8-dimethoxy-3-(2-oxopropyl)chromen-2-one

InChI

InChI=1S/C14H14O5/c1-8(15)4-10-5-9-6-11(17-2)7-12(18-3)13(9)19-14(10)16/h5-7H,4H2,1-3H3

InChI Key

BJPJLXWZMLOJNS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC2=CC(=CC(=C2OC1=O)OC)OC

Origin of Product

United States

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